molecular formula C6H8ClN3O2S B13272343 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13272343
M. Wt: 221.67 g/mol
InChI Key: ATMTUKZHEPKQTG-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a sulfonyl chloride functional group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isothiocyanate to form the corresponding thiourea, which is then cyclized to the triazole ring. The sulfonyl chloride group is introduced through chlorosulfonation using chlorosulfonic acid or thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate cyclization reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its ability to interact with nucleophilic sites on biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function . This reactivity makes it a valuable tool in studying biochemical pathways and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it particularly reactive and versatile for chemical modifications. This distinguishes it from other similar compounds, which may have different reactivity profiles and applications.

Properties

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

4-cyclopropyl-5-methyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H8ClN3O2S/c1-4-8-9-6(13(7,11)12)10(4)5-2-3-5/h5H,2-3H2,1H3

InChI Key

ATMTUKZHEPKQTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC2)S(=O)(=O)Cl

Origin of Product

United States

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